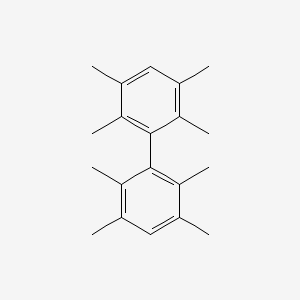![molecular formula C8H13NO B3258610 1-Azabicyclo[3.2.2]nonan-4-one CAS No. 30708-54-4](/img/structure/B3258610.png)
1-Azabicyclo[3.2.2]nonan-4-one
Vue d'ensemble
Description
1-Azabicyclo[322]nonan-4-one is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom
Méthodes De Préparation
The synthesis of 1-azabicyclo[3.2.2]nonan-4-one has been achieved through the reaction of quinuclidin-3-one with diazomethane . This method involves the ring expansion of quinuclidin-3-one, which is a challenging process due to the tendency of intermolecular polycondensation reactions to predominate . The reaction conditions typically involve the use of equivalent amounts of reactants, with variations in the excess of diazomethane to optimize yield .
Analyse Des Réactions Chimiques
1-Azabicyclo[3.2.2]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be reduced to 1-azabicyclo[3.2.2]nonan-4-ol using lithium aluminum hydride . Oxidation of the alcohol derivative with chromic anhydride in dilute acetic acid yields the ketone form . These reactions highlight the compound’s versatility in forming different functional groups under specific conditions.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.2]nonan-4-one has been studied for its potential applications in medicinal chemistry and pharmacology. Its unique structure makes it a candidate for the development of new therapeutic agents. Additionally, derivatives of this compound have shown antiprotozoal activities, making them of interest in the treatment of diseases such as malaria and trypanosomiasis . The compound’s ability to undergo various chemical transformations also makes it valuable in synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[3.2.2]nonan-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, the antiprotozoal activity of certain derivatives is attributed to their ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.2.2]nonan-4-one can be compared to other azabicyclic compounds, such as 2-azabicyclo[3.2.2]nonanes and 3-azabicyclo[3.2.2]nonanes These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom and other substituents The unique structural features of 1-azabicyclo[32
Propriétés
IUPAC Name |
1-azabicyclo[3.2.2]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOVQJFVRRNQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
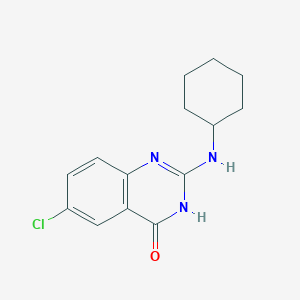
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B3258546.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)

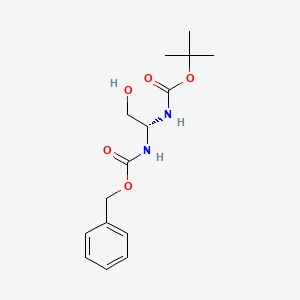
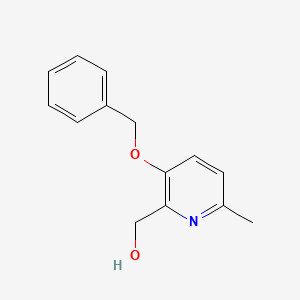
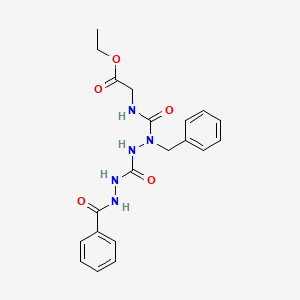
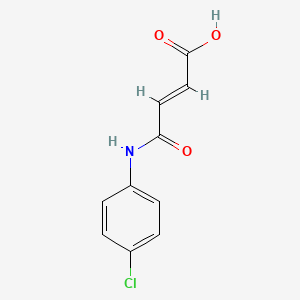
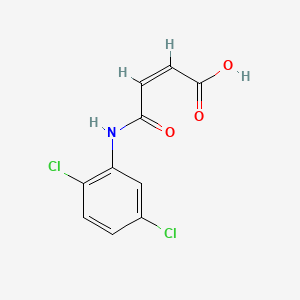
![[(2S,4R)-4,5-Diacetyloxy-3-methylideneoxolan-2-yl]methyl benzoate](/img/structure/B3258604.png)
![2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B3258615.png)

![(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE](/img/structure/B3258622.png)
